molecular formula C13H16N4O2S B2850002 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide CAS No. 896325-05-6

2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide

Cat. No.: B2850002
CAS No.: 896325-05-6
M. Wt: 292.36
InChI Key: OXKLBVGZZZCNHV-UHFFFAOYSA-N
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Description

2-((7-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide is a heterocyclic compound featuring a fused pyrido-triazinone core with a 7-methyl substituent. The molecule contains a thioether linkage (-S-) connecting the triazinone ring to an N-propylacetamide side chain.

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-6-14-11(18)8-20-12-15-10-5-4-9(2)7-17(10)13(19)16-12/h4-5,7H,3,6,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKLBVGZZZCNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-2-yl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a][1,3,5]triazin-2-yl core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrido[1,2-a][1,3,5]triazin-2-yl core.

    Attachment of the N-propylacetamide Moiety: The final step involves the acylation of the intermediate compound with propylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with other triazine derivatives, such as 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride (CAS RN: 34896-1A), a reagent listed in the Kanto Reagents catalog . Key differences include:

Property 2-((7-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride
Core Structure Fused pyrido-triazinone ring Simple 1,3,5-triazine ring
Substituents 7-Methyl, thioether-linked N-propylacetamide 4,6-Dimethoxy, morpholinium chloride
Molecular Formula C₁₃H₁₆N₄O₂S (inferred) C₁₀H₁₇ClN₄O₃
Key Functional Groups Thioether, acetamide Methoxy, morpholinium chloride
Potential Applications Hypothesized kinase inhibition (based on triazinone scaffolds) Organic synthesis reagent (e.g., peptide coupling)

Physicochemical Properties

  • Melting Point : The morpholinium-triazine derivative has a documented melting point of 118–120°C , while data for the target compound is unavailable. The acetamide group in the target may enhance solubility in polar solvents compared to the ionic morpholinium chloride analog.
  • Stability : The morpholinium compound requires storage at -20°C, indicating sensitivity to degradation . The thioether and acetamide groups in the target compound may confer greater thermal stability.

Research Findings and Limitations

  • Data Gaps: No direct pharmacological or toxicological data for the target compound are available. Comparative studies with triazinone analogs (e.g., c-Met inhibitors) are needed to validate hypothesized bioactivity.

Biological Activity

The compound 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide represents a novel structure within the class of heterocyclic compounds. Its unique pyrido[1,2-a][1,3,5]triazinone core, characterized by the presence of nitrogen and sulfur atoms, has garnered interest in various fields including medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.

Chemical Structure

The chemical structure of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide can be represented as follows:

PropertyDescription
IUPAC Name 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide
Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
CAS Number 306979-27-1

Anticancer Properties

Recent studies indicate that compounds similar to 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation and survival. This includes potential interactions with histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .
  • Case Study : A related compound demonstrated an IC50 value of approximately 2.66 μM against A2780 ovarian cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Research Findings : Preliminary assays have shown that derivatives of pyrido[1,2-a][1,3,5]triazinones possess activity against various bacterial strains. The thioether linkage may enhance membrane permeability and efficacy against pathogens .

The biological activity of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound may influence the expression of genes involved in tumorigenesis and microbial resistance.

Synthetic Routes

The synthesis of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide typically involves:

  • Formation of the Core Structure : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Thio Group : Achieved through nucleophilic substitution reactions.
  • Acetylation : Using acetic anhydride or acetyl chloride to introduce the acetyl group.

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